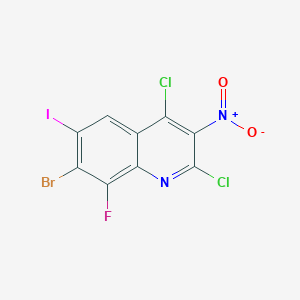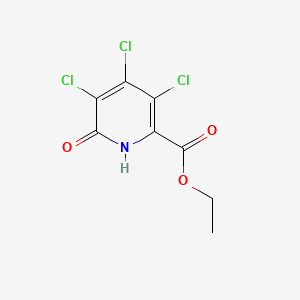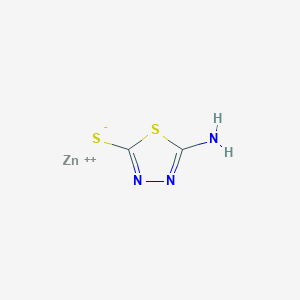
Zinc Thiazole; Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc Thiazole, also known as Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc, is a compound with the molecular formula C₄H₄N₆S₄Zn and a molecular weight of 329.75 g/mol . This compound is known for its applications in various fields, including agriculture and medicine, due to its unique chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc Thiazole typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with zinc salts. One common method is to react 5-amino-1,3,4-thiadiazole-2-thiol with zinc acetate in an appropriate solvent under controlled conditions to form the desired compound .
Industrial Production Methods: Industrial production of Zinc Thiazole may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality .
化学反应分析
Types of Reactions: Zinc Thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The thiol group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
科学研究应用
Zinc Thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other thiadiazole derivatives.
Biology: Exhibits antibacterial and antifungal properties, making it useful in studying microbial inhibition.
Medicine: Investigated for its potential anticancer properties and its ability to inhibit certain enzymes.
Industry: Employed as a fungicide in agriculture to control crop diseases such as rice bacterial blight.
作用机制
The mechanism of action of Zinc Thiazole involves its interaction with biological targets. For instance, in its role as an antibacterial agent, Zinc Thiazole disrupts the cell wall integrity of bacteria, leading to cell lysis and death . In anticancer research, it has been shown to inhibit specific enzymes involved in cell proliferation .
相似化合物的比较
5-Amino-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of Zinc Thiazole.
Thiadiazole derivatives: Compounds with similar structures and biological activities.
Uniqueness: Zinc Thiazole stands out due to its zinc coordination, which imparts unique chemical and biological properties. Its ability to act as a fungicide and its potential in anticancer research highlight its versatility compared to other thiadiazole derivatives .
属性
分子式 |
C2H2N3S2Zn+ |
|---|---|
分子量 |
197.6 g/mol |
IUPAC 名称 |
zinc;5-amino-1,3,4-thiadiazole-2-thiolate |
InChI |
InChI=1S/C2H3N3S2.Zn/c3-1-4-5-2(6)7-1;/h(H2,3,4)(H,5,6);/q;+2/p-1 |
InChI 键 |
OTTPCYRHOWUXGE-UHFFFAOYSA-M |
规范 SMILES |
C1(=NN=C(S1)[S-])N.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


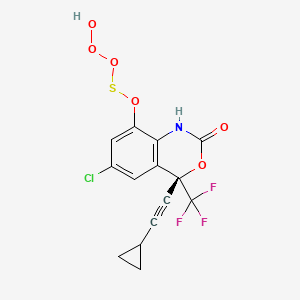

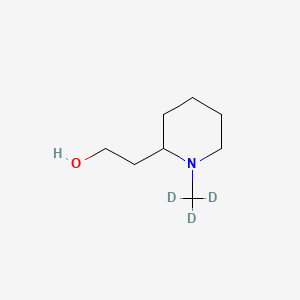
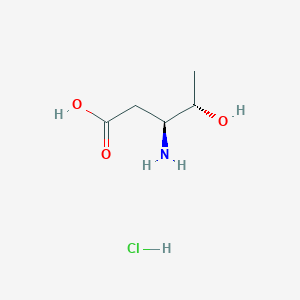
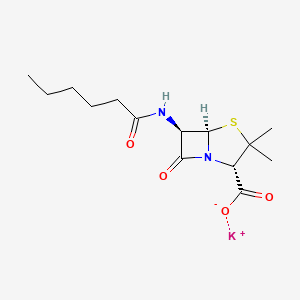
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13837274.png)
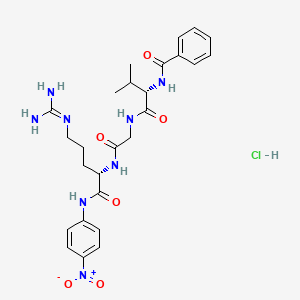
![[(E)-2,4,6-trimethylnon-4-enyl]succinic Acid](/img/structure/B13837283.png)
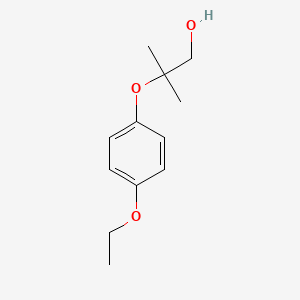
![1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone](/img/structure/B13837298.png)

